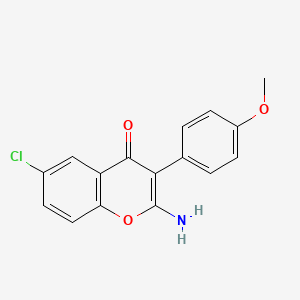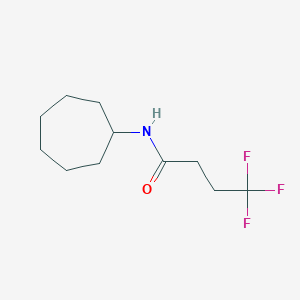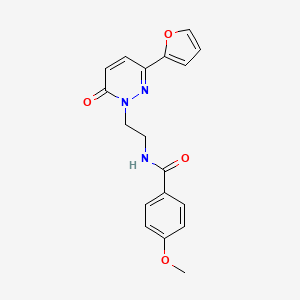![molecular formula C19H19N3OS B2581192 4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one CAS No. 847397-65-3](/img/structure/B2581192.png)
4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a benzodiazole ring, a pyrrolidinone ring, and a methylsulfanyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. One possible synthetic route is as follows:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid under acidic conditions.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by the cyclization of an appropriate amine with a ketone or aldehyde.
Coupling Reactions: The benzodiazole and pyrrolidinone intermediates can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution using a thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring, potentially converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery research.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzodiazole ring may allow for binding to specific protein targets, while the pyrrolidinone ring could influence the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the methyl and methylsulfanyl groups.
4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the methylsulfanyl group.
4-(1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one: Lacks the methyl group on the benzodiazole ring.
Uniqueness
The presence of both the methyl and methylsulfanyl groups in 4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one makes it unique compared to similar compounds. These groups can influence the compound’s reactivity, binding affinity, and overall chemical properties, potentially leading to distinct biological and industrial applications.
Propriétés
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-21-17-9-4-3-8-16(17)20-19(21)13-10-18(23)22(12-13)14-6-5-7-15(11-14)24-2/h3-9,11,13H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCJTCHTWAMGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one](/img/structure/B2581110.png)




![N,N-Dimethyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2581120.png)
![5-bromo-2-chloro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-3-carboxamide](/img/structure/B2581122.png)


![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/new.no-structure.jpg)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2581130.png)

